Butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate is a complex heterocyclic compound characterized by its unique structural features, which include a fused indole and quinoxaline framework. This compound belongs to the indoloquinoxaline family, known for its diverse biological activities and potential applications in medicinal chemistry and organic electronics. The presence of a butyl group at the 6-position of the indole moiety contributes significantly to its physical and chemical properties, making it a subject of interest in various scientific studies.
The compound is synthesized from various precursors, typically involving the condensation of bromo-functionalized isatins with 1,2-diaminobenzene. It is classified under heterocyclic compounds due to its fused ring structure, which includes both indole and quinoxaline units. The compound's molecular formula is , and it has been studied for its potential therapeutic effects, particularly in cancer treatment and as an antimicrobial agent.
The synthesis of butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate can be accomplished through several methods:
The synthesis often requires controlled conditions to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and assess purity.
Butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate features a complex molecular structure characterized by:
The molecular weight of butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate is approximately g/mol. Its density is predicted to be around g/cm³ .
Butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate participates in various chemical reactions due to its functional groups:
These reactions are typically monitored using chromatographic techniques to ensure product formation and purity.
Research has demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further drug development.
Butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate has several scientific applications:
The butyl acetate ester group in butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate serves as a critical modulator of bioavailability and target engagement. This moiety enhances molecular lipophilicity, evidenced by a calculated partition coefficient (XLogP3) of 3.9, which significantly exceeds that of the precursor acetic acid derivative (XLogP3 ~2.1) [6] [8]. This elevated lipophilicity facilitates passive diffusion across biomembranes, a prerequisite for intracellular bioactivity. The ester’s flexible four-carbon alkyl chain adopts extended conformations that minimize steric clashes upon binding to hydrophobic enzyme pockets, as confirmed through molecular dynamics simulations .
Butyl acetate’s inherent biodegradability and low toxicity profile align with sustainable drug design principles [2] [5]. Its metabolic stability in physiological environments exceeds that of methyl or ethyl esters due to steric hindrance around the carbonyl group, delaying esterase-mediated hydrolysis. This prolongs the compound’s therapeutic window, as demonstrated in in vitro hepatic microsomal studies showing 78% residual intact compound after 60 minutes incubation . The moiety’s electron-withdrawing character further polarizes the indoloquinoxaline system, enhancing hydrogen-bond acceptor capacity at the quinoxaline nitrogen atoms [3].
Table 1: Influence of Ester Moieties on Physicochemical Properties
Ester Group | log P | Metabolic Half-life (min) | Aqueous Solubility (μg/mL) |
---|---|---|---|
Methyl | 2.8 | 22 | 58 |
Ethyl | 3.2 | 41 | 37 |
Butyl acetate | 3.9 | >60 | <15 |
Hexyl | 4.7 | >60 | <5 |
Data derived from homologous series analysis [6] [8] .
The indoloquinoxaline framework functions as an intrinsic donor-acceptor (D-A) architecture, where the electron-rich indole subunit donates electron density to the electron-deficient quinoxaline ring. This push-pull system generates a dipole moment of 5.2 Debye, calculated via density functional theory (DFT) at the B3LYP/6-311G(d,p) level [3] [10]. Strategic substitution at the quinoxaline ring alters charge distribution: electron-donating methoxy groups at C-5 increase the highest occupied molecular orbital (HOMO) energy to -5.3 eV, while electron-withdrawing cyano groups at C-8 lower the lowest unoccupied molecular orbital (LUMO) to -3.6 eV [10]. These modulations reduce the bandgap to 1.7 eV, enhancing intermolecular interactions with biological targets through polarizable π-clouds.
Spectroscopic analyses reveal substituent-dependent intramolecular charge transfer (ICT) characteristics. Methoxy-substituted derivatives exhibit a 40 nm bathochromic shift in ethanol compared to unsubstituted analogs, indicating enhanced ICT efficiency [10]. This electronic delocalization promotes selective stacking with nucleotide bases, as confirmed by hypochromicity (62%) and red shifts (12 nm) in UV-vis spectra during DNA titration experiments. Molecular docking demonstrates preferential intercalation at GC-rich regions, where the methoxy group forms stabilizing hydrogen bonds with guanine’s exocyclic amino group (binding energy: -9.2 kcal/mol) [3].
Table 2: Electronic Properties of Substituted Indoloquinoxaline Cores
Substituent Position | HOMO (eV) | LUMO (eV) | Band Gap (eV) | ICT λmax (nm) |
---|---|---|---|---|
Unsubstituted | -5.8 | -3.1 | 2.7 | 420 |
5-OMe | -5.3 | -3.4 | 1.9 | 460 |
8-CN | -6.0 | -3.6 | 2.4 | 435 |
5-OMe/8-CN | -5.4 | -3.7 | 1.7 | 475 |
Electronic parameters calculated at DFT/B3LYP/6-311G(d,p) level [3] [10].
The butyl acetate linker adopts low-energy gauche conformations (60° dihedral angle) when free in solution but transitions to antiperiplanar (180°) orientations during target binding, as observed in nuclear magnetic resonance (NMR) ROESY experiments [4]. This conformational switch reduces the molecule’s effective length by 3.2 Å, enabling optimal engagement with receptor pockets. DISCO (DIStance COmparisons) pharmacophore mapping of 37 active indoloquinoxaline analogs identified three essential features: (1) a hydrogen-bond acceptor at the quinoxaline N-4 atom, (2) an aromatic centroid 4.6–5.2 Å from N-4, and (3) a hydrophobic centroid aligned with the butyl chain terminus [4].
Comparative molecular field analysis (CoMFA) based on this alignment yielded a predictive model (q² = 0.82, r² = 0.94) that quantified steric and electrostatic contributions to receptor affinity. The model revealed a 9.3 kcal/mol penalty for substituents exceeding 5 Å beyond the C-9 position, explaining the 50-fold affinity loss observed with bulky tert-butyl substitutions [4] [6]. Excluded volume analysis further identified a critical forbidden region 2.8 Å perpendicular to the quinoxaline plane, where steric bulk disrupts π-stacking. These insights guided the design of butyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate, positioning its butyl acetate moiety to avoid steric clashes while maximizing hydrophobic contacts.
Table 3: Pharmacophore Features from DISCO Analysis
Pharmacophore Feature | Spatial Coordinates (Å) | Tolerance Radius (Å) | Functional Significance |
---|---|---|---|
Hydrogen-bond acceptor (N4) | (0.0, 0.0, 0.0) | 1.2 | Binds catalytic serine residues |
Aromatic centroid (ring A) | (4.8, 1.2, -0.7) | 1.5 | π-π stacking with Phe/Tyr |
Hydrophobic centroid | (6.3, -2.1, 1.8) | 2.0 | Van der Waals stabilization |
Excluded volume sphere | (1.1, 3.5, 0.4) | 1.4 | Prevents steric clashes |
Model derived from 25 active sigma receptor ligands [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1